Physicochemical properties of Ethyl 2-cyclohexylthiazole-4-carboxylate
Physicochemical properties of Ethyl 2-cyclohexylthiazole-4-carboxylate
An In-Depth Technical Guide Physicochemical Properties of 2-Substituted Ethyl Thiazole-4-Carboxylates: A Framework for Characterization
Abstract: The 2,4-disubstituted thiazole scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Ethyl 2-substituted-thiazole-4-carboxylates are pivotal intermediates in the synthesis of these complex molecules. A thorough understanding of their physicochemical properties is therefore not merely academic but essential for optimizing reaction conditions, ensuring purity, and predicting the behavior of downstream compounds. This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of this compound class. Due to a lack of specific experimental data in the public domain for Ethyl 2-cyclohexylthiazole-4-carboxylate, this document will use closely related, well-documented analogues—such as Ethyl 2-aminothiazole-4-carboxylate—as illustrative examples. We will extrapolate from this established data to predict the properties of the target compound, offering field-proven protocols and explaining the causal relationships behind analytical choices.
Introduction: The Strategic Importance of the Thiazole Core
The thiazole ring is a privileged heterocyclic motif renowned for its metabolic stability and ability to engage in a wide range of biological interactions.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The ethyl ester at the 4-position and a variable substituent at the 2-position provide crucial handles for synthetic elaboration, making these compounds versatile building blocks in drug discovery campaigns.[5][6]
The specific properties of a molecule like Ethyl 2-cyclohexylthiazole-4-carboxylate—particularly the lipophilic, bulky cyclohexyl group—are expected to significantly influence its solubility, crystallinity, and interaction with biological targets compared to analogues bearing smaller or more polar groups. This guide outlines the essential experimental and analytical workflows required to fully characterize such a molecule.
Synthesis and Purification: The Hantzsch Thiazole Synthesis
The most robust and widely adopted method for constructing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[7][8] This reaction involves the cyclocondensation of an α-haloketone (or its synthetic equivalent, like an α-halo-β-ketoester) with a thioamide.[3][9] For the synthesis of the title compound class, this translates to the reaction between ethyl bromopyruvate and a corresponding thioamide.
The choice of the thioamide is critical as it dictates the substituent at the 2-position. For Ethyl 2-cyclohexylthiazole-4-carboxylate, cyclohexanecarbothioamide would be the required starting material. For our primary analogue, Ethyl 2-aminothiazole-4-carboxylate, the readily available thiourea is used.[10][11]
Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of ethyl 2-substituted-thiazole-4-carboxylates.
Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This protocol is a self-validating system; the formation of a precipitate upon addition to water is a strong indicator of a successful reaction, which is then confirmed by melting point and spectroscopic analysis.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine thiourea (1.2 mmol, 1 eq) and ethyl bromopyruvate (1.0 mmol, 1 eq).
-
Solvation: Add absolute ethanol (2-3 mL) to the flask. The choice of ethanol is based on its ability to dissolve the reactants upon heating and its relative ease of removal.
-
Reaction: Heat the mixture to 70°C with vigorous stirring. Maintain this temperature for 1-2 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing ice-cold water (20-30 mL). The product is typically insoluble in water and will precipitate out. This step is crucial for separating the product from the ethanol solvent and any water-soluble impurities.
-
Isolation & Drying: Collect the solid precipitate by vacuum filtration, washing with cold water. Dry the collected solid thoroughly, either in a desiccator or a vacuum oven at a low temperature, to yield the crude product.[11]
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain a pure, crystalline solid. The purity is then confirmed by HPLC and melting point analysis.
Core Physicochemical Properties
The physicochemical properties of these compounds are dictated by the interplay between the polar thiazole-ester core and the substituent at the 2-position.
| Property | Ethyl 2-aminothiazole-4-carboxylate[12][13] | Ethyl 2-chlorothiazole-4-carboxylate[14] | Ethyl 2-acetylthiazole-4-carboxylate | Ethyl 2-cyclohexylthiazole-4-carboxylate (Predicted) |
| Molecular Formula | C₆H₈N₂O₂S | C₆H₆ClNO₂S | C₈H₉NO₃S | C₁₂H₁₇NO₂S |
| Molecular Weight | 172.21 g/mol | 191.64 g/mol | 199.23 g/mol | 239.34 g/mol |
| Appearance | Pale yellow/white solid[15] | White needles[14] | White to yellow powder/crystals | Likely a white to off-white solid or a viscous oil |
| Melting Point | 177-181 °C[12] | 84-92 °C[14] | 68-69 °C | Lower than the 2-amino analogue due to weaker intermolecular forces (no H-bonding) |
Solubility Profile
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Analogue Insight: Thiazole esters generally exhibit moderate solubility in polar organic solvents like ethanol, ethyl acetate, and dichloromethane. The 2-amino analogue has some water solubility due to the hydrogen-bonding capacity of the amino group.
-
Prediction for Cyclohexyl Derivative: The introduction of the large, non-polar cyclohexyl group will drastically decrease aqueous solubility. The compound is expected to be highly soluble in non-polar organic solvents such as hexanes, toluene, and diethyl ether, and moderately soluble in dichloromethane and ethyl acetate. This property is critical for selecting solvents for reaction workups and chromatographic purification.
Acidity/Basicity (pKa)
The thiazole ring is weakly basic, with the lone pair on the nitrogen atom being the site of protonation. The pKa of the conjugate acid of thiazole itself is approximately 2.5, indicating it is a weak base.[16] The electron-withdrawing nature of the carboxylate group at the C4 position further reduces this basicity. The substituent at C2 also modulates this property, but the nitrogen remains the primary basic center.
Lipophilicity (LogP)
LogP (the logarithm of the partition coefficient between octanol and water) is a crucial parameter in drug development, correlating with membrane permeability and metabolic stability.
-
Analogue Insight: The calculated XLogP3 for Ethyl 2-aminothiazole-4-carboxylate is 1.2, indicating a relatively balanced hydrophilic-lipophilic character.[15]
-
Prediction for Cyclohexyl Derivative: The addition of the cyclohexyl ring, a large lipophilic moiety, will significantly increase the LogP value. A calculated estimate would likely place the LogP in the range of 3.5-4.5, classifying it as a lipophilic compound. This has major implications for its potential biological activity and formulation development.
Spectroscopic and Analytical Characterization
A multi-technique approach is mandatory for the unambiguous structural elucidation and purity assessment of the synthesized compound.[17]
Diagram: Analytical Characterization Workflow
Caption: A comprehensive workflow for the analytical characterization of the target compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the precise molecular structure.[17]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Analysis (Predicted for Ethyl 2-cyclohexylthiazole-4-carboxylate):
-
~8.1-8.3 ppm (singlet, 1H): This signal corresponds to the lone proton at the C5 position of the thiazole ring. Its downfield shift is due to the aromatic and anisotropic effects of the ring system.
-
~4.4 ppm (quartet, 2H): The methylene protons (-O-CH₂-CH₃) of the ethyl ester, split by the adjacent methyl group.
-
~3.0-3.3 ppm (multiplet, 1H): The methine proton on the cyclohexyl ring directly attached to the thiazole C2 position.
-
~1.2-2.1 ppm (complex multiplets, 10H): The remaining ten protons of the cyclohexyl ring.
-
~1.4 ppm (triplet, 3H): The terminal methyl protons (-O-CH₂-CH₃) of the ethyl ester, split by the adjacent methylene group.
-
-
¹³C NMR Analysis (Predicted):
-
~170-175 ppm: Carbonyl carbon of the cyclohexyl-substituted thiazole ring.
-
~161 ppm: Carbonyl carbon of the ethyl ester.
-
~145-150 ppm: C4 carbon of the thiazole ring.
-
~125-130 ppm: C5 carbon of the thiazole ring.
-
~62 ppm: Methylene carbon (-O-CH₂-) of the ethyl ester.
-
~35-45 ppm: Carbons of the cyclohexyl ring.
-
~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.
-
Protocol 2: Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for high-resolution mass spectrometry (HRMS).
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Data Analysis (Predicted): Look for the molecular ion peak. For Ethyl 2-cyclohexylthiazole-4-carboxylate (C₁₂H₁₇NO₂S), the expected exact mass is 239.0980. The HRMS analysis should confirm this mass to within 5 ppm. Common fragments would likely arise from the loss of the ethoxy group (-45 Da) or cleavage of the cyclohexyl ring.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR attachment) or as a KBr pellet.
-
Data Analysis (Predicted):
-
~2930-2850 cm⁻¹: Strong C-H stretching vibrations from the cyclohexyl and ethyl groups.
-
~1720-1740 cm⁻¹: A very strong C=O stretching band from the ethyl ester carbonyl group.
-
~1500-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the thiazole ring.
-
~1200-1300 cm⁻¹: C-O stretching of the ester group.
-
Chemical Stability
The stability of the compound is critical for its storage and handling.
-
Thiazole Ring: The thiazole ring is generally considered aromatic and stable under many conditions.[1] It is more stable to oxidative conditions than the corresponding oxazole ring.
-
Ester Group: The ethyl ester is susceptible to hydrolysis under either strong acidic or basic conditions, which would yield the corresponding carboxylic acid. Therefore, the compound should be stored in a dry, neutral environment.
Conclusion and Forward Outlook
This guide establishes a comprehensive framework for the synthesis and rigorous physicochemical characterization of Ethyl 2-cyclohexylthiazole-4-carboxylate and related compounds. By leveraging the well-documented Hantzsch synthesis and a suite of modern analytical techniques, researchers can confidently confirm the structure, purity, and key properties of these valuable synthetic intermediates. The predicted properties—high lipophilicity, specific spectroscopic signatures, and susceptibility to ester hydrolysis—provide a robust starting point for any research or development professional working with this important class of molecules. This foundational knowledge is paramount for the successful application of these building blocks in the design and synthesis of next-generation therapeutics.
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